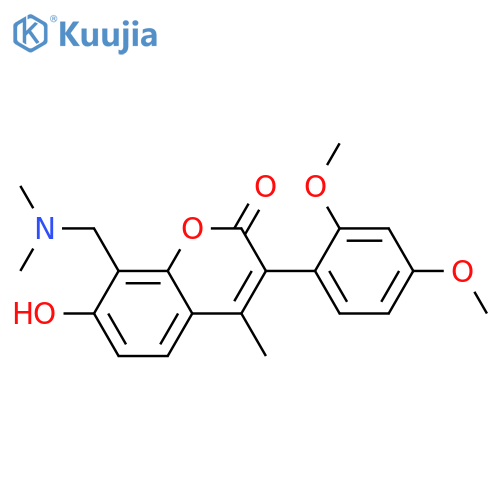

Cas no 864818-70-2 (3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one)

3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 3-(2,4-dimethoxyphenyl)-8-[(dimethylazaniumyl)methyl]-4-methyl-2-oxochromen-7-olate

- 3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one

-

- インチ: 1S/C21H23NO5/c1-12-14-8-9-17(23)16(11-22(2)3)20(14)27-21(24)19(12)15-7-6-13(25-4)10-18(15)26-5/h6-10,23H,11H2,1-5H3

- InChIKey: DUXOXZZJZFYQMR-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=C(CN(C)C)C(O)=CC=C2C(C)=C1C1=CC=C(OC)C=C1OC

3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-3650-2μmol |

3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one |

864818-70-2 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3650-10μmol |

3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one |

864818-70-2 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3650-15mg |

3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one |

864818-70-2 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3650-5μmol |

3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one |

864818-70-2 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3650-10mg |

3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one |

864818-70-2 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3650-20mg |

3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one |

864818-70-2 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3650-25mg |

3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one |

864818-70-2 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3650-2mg |

3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one |

864818-70-2 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3650-20μmol |

3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one |

864818-70-2 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3650-4mg |

3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one |

864818-70-2 | 4mg |

$66.0 | 2023-09-11 |

3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-oneに関する追加情報

Chemical Profile of 3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS No. 864818-70-2)

The compound 3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one, identified by its CAS number 864818-70-2, is a structurally complex molecule belonging to the chromene class. Chromenes, also known as 2H-chromen-2-ones, are heterocyclic organic compounds characterized by a benzopyranone core. This particular derivative exhibits a unique arrangement of functional groups, including dimethoxyphenyl, dimethylamino, and hydroxy substituents, which contribute to its distinct chemical properties and potential biological activities.

Recent advancements in pharmaceutical chemistry have highlighted the significance of chromene derivatives in medicinal research. The presence of the 7-hydroxy and 4-methyl groups in this compound suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery. The dimethoxyphenyl moiety is particularly noteworthy, as it is often associated with antioxidant and anti-inflammatory properties observed in related compounds. This structural feature may contribute to the compound's ability to modulate enzymatic pathways and cellular signaling cascades.

Current research in the field of natural product-inspired drug design has demonstrated that chromene derivatives can exhibit a wide range of pharmacological effects. For instance, studies on structurally similar molecules have shown promise in the treatment of neurological disorders, cardiovascular diseases, and infectious diseases. The dimethylamino group in 3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one may enhance its bioavailability and binding affinity to target proteins, further increasing its therapeutic potential.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the chromene core efficiently. These techniques not only improve the scalability of production but also allow for the introduction of diverse functional groups with minimal side reactions.

In vitro studies have begun to explore the biological activity of 3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one. Preliminary findings suggest that it may possess inhibitory effects on certain enzymes implicated in metabolic disorders. Additionally, its interaction with cellular receptors has been investigated, revealing potential applications in anti-proliferative therapies. These early results underscore the importance of this compound as a lead structure for further pharmacological development.

The chemical stability of this molecule is another critical aspect that has been examined. Chromene derivatives are known for their sensitivity to light and moisture, necessitating careful storage conditions under inert atmospheres. However, modifications such as the introduction of electron-withdrawing groups can enhance stability while preserving biological activity. Future studies may focus on optimizing these structural features to improve shelf life and formulation compatibility.

The role of computational chemistry in analyzing 3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and metabolic pathways with remarkable accuracy. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process and reduce the time required for lead optimization.

Eco-friendly synthetic routes are increasingly being adopted in the production of pharmaceutical intermediates like this chromene derivative. Green chemistry principles emphasize the use of sustainable solvents, catalytic processes, and energy-efficient methods to minimize environmental impact. Such approaches align with global efforts to promote sustainable pharmaceutical manufacturing practices.

The potential applications of 3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one extend beyond traditional therapeutic areas. Its structural motifs are reminiscent of natural products that have been historically used in traditional medicine systems worldwide. By leveraging these insights, researchers may uncover novel therapeutic uses for this compound or inspire new derivatives with enhanced efficacy.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the study of this compound. Such partnerships facilitate knowledge exchange and resource sharing, ultimately leading to faster breakthroughs in drug development. Open-access databases and online repositories also play a crucial role in disseminating research findings widely among scientists worldwide.

The regulatory landscape for novel chemical entities like 3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one continues to evolve. Regulatory agencies require comprehensive toxicological and pharmacological data before approving new drugs or intermediates for commercial use. Compliance with these stringent guidelines ensures that only safe and effective products reach patients worldwide.

In conclusion,3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS No. 864818-70-2) represents a promising candidate for further exploration in medicinal chemistry research. Its unique structural features combined with preliminary biological activity make it an attractive structure for drug development programs aimed at addressing unmet medical needs across various therapeutic areas.

864818-70-2 (3-(2,4-dimethoxyphenyl)-8-(dimethylamino)methyl-7-hydroxy-4-methyl-2H-chromen-2-one) 関連製品

- 1338967-48-8(1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one)

- 98625-26-4((S)-(-)-Bay-K-8644)

- 330189-63-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide)

- 61788-28-1(N-(2-Bromophenyl)-1H-indole-3-carboxamide)

- 800402-13-5(Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-)

- 436085-66-4(4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid)

- 2680734-71-6(3-{(prop-2-en-1-yloxy)carbonyl(propan-2-yl)amino}pyridazine-4-carboxylic acid)

- 1248915-22-1((6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amine)

- 2137747-35-2((2,2-Dichloro-1-methylcyclopropyl)methanesulfinamide)

- 2228082-19-5(2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid)